molecular formula C13H18BrFN2 B1464417 (1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanamine CAS No. 1304835-73-1

(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanamine

Cat. No.: B1464417
CAS No.: 1304835-73-1
M. Wt: 301.2 g/mol
InChI Key: ZUKVYOHXHRKRQT-UHFFFAOYSA-N
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Description

(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanamine (CAS 1304835-73-1) is a chemical compound with the molecular formula C13H18BrFN2 and a molecular weight of 301.20 g/mol . It is a piperidine derivative functionalized with a benzyl group and a primary amine, making it a valuable building block in organic synthesis and medicinal chemistry research. The structure features a 3-bromo-4-fluoro substitution pattern on the aromatic ring, which is a common motif in the development of pharmacologically active molecules, often used to modulate electronic properties, lipophilicity, and metabolic stability . The compound's exact mass is 300.06374 g/mol . As a versatile chemical intermediate, it can be utilized in various cross-coupling reactions and as a precursor for the synthesis of more complex molecules. Piperidine-based structures are frequently explored in drug discovery for their biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[(3-bromo-4-fluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c14-12-7-11(1-2-13(12)15)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKVYOHXHRKRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-bromo-4-fluorobenzyl)piperidin-4-yl)methanamine, also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-bromo and a 4-fluoro group on the benzyl moiety. Its molecular formula is C13_{13}H16_{16}BrF1_{1}N2_{2}, with a molecular weight of approximately 302.18 g/mol. The presence of halogen atoms is significant as they can influence the compound's lipophilicity and receptor binding affinity.

Research indicates that this compound may exhibit antimalarial properties by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. The hydroxymethyl group attached to the piperidine nitrogen plays a crucial role in this activity, likely through interactions with metabolic pathways of the parasite.

Biological Activity Overview

Activity Type Mechanism Target Organism/Pathway
AntimalarialInhibition of Plasmodium falciparum growthMetabolic pathways in malaria parasites
AntibacterialPotential inhibition against various bacterial strainsGram-positive and Gram-negative bacteria
AntifungalModest antifungal activity observed in preliminary studiesVarious fungal species

Case Studies and Research Findings

  • Antimalarial Activity :
    A study investigated the efficacy of piperidine derivatives against Plasmodium falciparum. The compound demonstrated significant inhibition, with an IC50 value indicative of its potential as an antimalarial agent. The mechanism involved interference with key metabolic enzymes critical for parasite survival.
  • Antibacterial Properties :
    Another study focused on the antibacterial activity of piperidine derivatives, including this compound. The compound showed promising results against several bacterial strains, particularly those resistant to conventional antibiotics. Structural modifications were shown to enhance activity against specific pathogens .
  • Antifungal Activity :
    Research into the antifungal properties revealed that while the compound exhibited some inhibitory effects, further optimization is necessary to enhance its efficacy against fungal infections. The structure-activity relationship (SAR) studies suggested that modifications to the piperidine ring could improve antifungal potency .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl substituent’s electronic and steric profile significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Data Reference
(1-(2-Methylbenzyl)piperidin-4-yl)methanamine 2-CH₃ 218.3 Yield: 96%; ¹H-NMR δ 2.35 (s, CH₃); GS-MS m/z: 218 [M]+
(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine 2-F 222.3 Yield: 98%; ¹³C NMR δ 160.4 (C-F); GS-MS m/z: 222 [M]+
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine 3-OCH₃ 234.3 Yield: 83%; ¹H-NMR δ 3.81 (s, OCH₃); GS-MS m/z: 234 [M]+
(1-(2-Bromo-4-fluorobenzyl)piperidin-4-yl)methanamine 2-Br, 4-F 301.2 Structure confirmed via NMR; molecular formula C₁₃H₁₈BrFN₂
(1-(4-Trifluoromethoxybenzyl)piperidin-4-yl)methanamine 4-OCF₃ 288.3 Higher lipophilicity due to trifluoromethoxy group; potential CNS penetration

Key Observations :

  • Electron-Withdrawing Groups (Br, F) : Enhance metabolic stability and influence binding affinity to targets like GSK-3β or acetylcholine esterase .
  • Methoxy vs. Halogen : Methoxy groups (e.g., 3-OCH₃ in ) increase polarity but reduce lipophilicity, which may limit blood-brain barrier penetration compared to halogenated analogs .

Piperidine Core Modifications

Variations in the piperidine ring or methanamine side chain alter pharmacokinetic profiles:

Compound Name Core Modification Biological Relevance Reference
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine 2-Methoxyethyl side chain Used in GSK-3β inhibitors (IC₅₀ < 100 nM)
1-(Oxan-4-yl)methanamine Tetrahydropyran ring Improved solubility; lower toxicity
1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine Oxetane ring Enhanced metabolic stability; MW 170.25

Key Observations :

  • The methanamine group in the target compound is critical for hydrogen bonding with biological targets, as seen in hybrid molecules like donepezil analogs ().
  • Modifications like oxetane or tetrahydropyran rings () improve solubility but may reduce affinity for hydrophobic binding pockets compared to the unmodified piperidine core.

Preparation Methods

Nucleophilic Substitution on Halogenated Benzyl Precursors

A common route starts with a halogenated benzyl bromide or chloride, such as 3-bromo-4-fluorobenzyl bromide, which undergoes nucleophilic substitution with piperidin-4-ylmethanamine or its protected derivative. This reaction typically proceeds under basic conditions to facilitate the nucleophilic attack of the piperidine nitrogen on the benzyl halide.

  • Reagents and conditions: Use of sodium hydride or potassium carbonate as base in polar aprotic solvents like DMF or DMSO.
  • Outcome: Formation of the (1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanamine core with retention of halogen substituents.

Reductive Amination Approach

Alternatively, reductive amination can be employed where 3-bromo-4-fluorobenzaldehyde is reacted with piperidin-4-ylmethanamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride). This method allows direct formation of the benzylamine linkage.

  • Advantages: Mild conditions, high selectivity, and fewer side products.
  • Key step: Formation of an imine intermediate followed by reduction to the amine.

Protection and Deprotection Strategies

Due to the presence of reactive amine groups, protection of the piperidine nitrogen or the methanamine moiety is often necessary during multi-step synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy).

  • Protection: The amine is protected before halogenation or coupling steps.
  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are used to remove protecting groups after key transformations.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3-Bromo-4-fluorobenzyl bromide, NaH, DMF 70-85 Base-promoted substitution
Reductive amination 3-Bromo-4-fluorobenzaldehyde, NaBH(OAc)3, AcOH 75-90 Mild, selective amine formation
Protection (Boc) Boc2O, base (e.g., triethylamine), DCM 90-95 Protects amine during halogenation
Deprotection (Boc removal) TFA in DCM, room temperature 85-95 Acidic cleavage of Boc group

Research Findings and Optimization

  • Halogen stability: The 3-bromo and 4-fluoro substituents on the benzyl ring remain intact under nucleophilic substitution and reductive amination conditions, demonstrating the robustness of these groups in the synthesis.
  • Selectivity: Reductive amination offers improved selectivity and fewer side reactions compared to direct nucleophilic substitution, especially when sensitive functional groups are present.
  • Protection necessity: Protecting the piperidine nitrogen is critical to prevent side reactions and improve overall yield in multi-step syntheses.
  • Purification: Crystallization or chromatography yields analytically pure compounds suitable for further biological or chemical studies.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Nucleophilic Substitution 3-Bromo-4-fluorobenzyl bromide + piperidin-4-ylmethanamine Base (NaH, K2CO3), DMF, 50-80°C Straightforward, scalable Possible side reactions
Reductive Amination 3-Bromo-4-fluorobenzaldehyde + piperidin-4-ylmethanamine NaBH(OAc)3, AcOH, room temp High selectivity, mild conditions Requires aldehyde precursor
Protection/Deprotection Piperidin-4-ylmethanamine + Boc2O (protection) TFA/DCM (deprotection) Prevents side reactions Additional steps
Coupling Reactions Carboxylic acid derivatives + amines HBTU, HOBt, DIPEA Useful for related analogs Not directly for methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanamine
Reactant of Route 2
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(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanamine

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